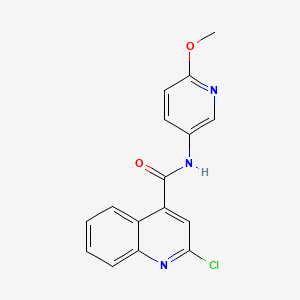

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCNLZWRJZKONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline and 6-methoxypyridine.

Coupling Reaction: The 2-chloroquinoline undergoes a coupling reaction with 6-methoxypyridine in the presence of a suitable base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

Amidation: The intermediate product is then subjected to amidation using a suitable amine source to yield the final compound, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide is a synthetic compound classified under quinoline derivatives, which are known for their broad spectrum of biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. Its unique structural features, including a chloro substituent and a methoxypyridine moiety, contribute to its biological activity.

- Molecular Formula : C15H13ClN2O2

- Structural Features : The presence of the quinoline ring system and the carboxamide group enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

- Antiviral Properties : It has been investigated for potential antiviral effects, although specific mechanisms remain under study .

- Anticancer Activity : The compound shows promise as an anticancer agent, with studies indicating significant cytotoxic effects against various cancer cell lines. For instance, it has been noted to exhibit toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed that the compound interacts with specific enzymes or receptors within cells, potentially inhibiting their activity and leading to therapeutic outcomes. For example, its structure allows it to bind effectively to targets involved in cancer cell proliferation and survival .

Case Study 1: Anticancer Activity

A study evaluated the effect of various quinoline derivatives, including this compound, against cancer cell lines. The results demonstrated that this compound showed significant cytotoxicity with an IC50 value in the low micromolar range against HCT-116 cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | Contains a quinoline ring; known for antimalarial effects | Antimalarial |

| Quinoline-4-carboxamide Derivatives | Various substitutions on quinoline; studied for anticancer properties | Anticancer |

| 6-Methoxypyridine Derivatives | Similar methoxy-pyridine structure; explored for therapeutic applications | Diverse pharmacological activities |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Q. What are effective synthetic routes for 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide?

The compound can be synthesized via the Vilsmeier-Haack reaction, which involves phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as key reagents. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was prepared by reacting N-(4-anisyl)acetamide with a Vilsmeier-Haack adduct at 353 K for 15 hours, followed by purification via recrystallization . This method emphasizes temperature control and solvent selection (petroleum ether/ethyl acetate) to optimize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups such as C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, including methoxy (-OCH₃) and quinoline aromatic protons. For instance, ¹H NMR signals for methoxy groups typically appear at δ 3.8–4.0 ppm, while quinoline protons resonate between δ 7.5–8.5 ppm . Elemental analysis (C, H, N) further validates purity.

Q. How can initial antiproliferative activity be assessed for this compound?

Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. In studies of related quinoline carboxamides, compounds exhibited IC₅₀ values ranging from 5–50 µM, depending on substituents. Ensure proper controls (e.g., cisplatin) and triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Catalyst selection (e.g., ZnCl₂ for cyclization reactions) and solvent polarity adjustments (e.g., DMF for polar intermediates) improve yields. For example, zinc chloride catalyzed spirocyclization of 2-aminoquinoline-3-carboxamide with ketones achieved 70–80% yields . Monitor reaction progress via thin-layer chromatography (TLC) and optimize reflux times (typically 12–24 hours).

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay conditions. Validate results using orthogonal assays (e.g., apoptosis via flow cytometry or caspase-3 activation). For instance, quinoline derivatives with similar structures showed variable activity due to substituent effects on cellular uptake . Perform dose-response curves with at least six concentrations to ensure reproducibility.

Q. How can computational modeling predict biological targets for this compound?

Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., p38 MAP kinase or topoisomerase II). PubChem-derived SMILES/InChI data (e.g., InChI=1S/C21H25ClF2N4O) enable 3D structure generation in software like Open Babel . Validate predictions with in vitro kinase inhibition assays and compare binding affinities to known inhibitors (e.g., SB-202190) .

Q. What structural modifications enhance selectivity for cancer targets?

Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the quinoline 2-position to improve DNA intercalation. Replace the methoxy group with bulkier substituents (e.g., -OCH₂CH₃) to reduce off-target effects. Derivatives like 6-(4-chlorophenyl)-3-isopropyl-oxazolo[5,4-b]pyridine-4-carboxylic acid showed enhanced anticancer activity via π-π stacking interactions .

Q. How is X-ray crystallography used to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine was resolved with an R factor of 0.039, confirming the planarity of the quinoline ring and methoxy orientation . Use SHELX for refinement and Mercury for visualization .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) may stem from aggregation or pH-dependent ionization. Measure solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for quinoline derivatives) under standardized conditions (25°C, pH 7.4) . Use co-solvents (e.g., PEG-400) for poorly water-soluble analogs.

Q. How to address variability in cytotoxicity across similar derivatives?

Structural analogs with minor substitutions (e.g., -OCH₃ vs. -CH₃) can drastically alter logP values and membrane permeability. Quantify cellular uptake using LC-MS/MS and correlate with cytotoxicity data. For instance, methyl substituents increased lipophilicity and potency by 2-fold in MCF-7 cells .

Methodological Tables

| Parameter | Typical Range | Reference |

|---|---|---|

| Melting Point | 185–282°C | |

| IC₅₀ (Antiproliferative) | 5–50 µM | |

| ¹H NMR (Methoxy) | δ 3.8–4.0 ppm | |

| Crystallographic R Factor | 0.039–0.110 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.